Irinotecan-d5 (hydrochloride) is a deuterated analogue of irinotecan hydrochloride, a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly colorectal and pancreatic cancers. Irinotecan is a derivative of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata. The compound acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells, leading to cell death. The introduction of deuterium in irinotecan-d5 enhances its pharmacokinetic properties and stability, making it valuable for research and therapeutic applications.
Irinotecan hydrochloride was first approved in Japan in 1994 and subsequently by the FDA in 1996. It is classified as an antineoplastic agent, specifically a topoisomerase inhibitor, which plays a crucial role in cancer chemotherapy. The deuterated form, irinotecan-d5 (hydrochloride), is utilized mainly for research purposes to study drug metabolism and pharmacodynamics due to its unique isotopic labeling.
The synthesis of irinotecan hydrochloride involves several key steps:
The molecular formula of irinotecan hydrochloride is , with a molecular weight of approximately 623.15 g/mol. Its structure features a complex arrangement that includes:
Irinotecan undergoes various chemical reactions that are critical for its therapeutic efficacy:
Irinotecan exerts its anticancer effects primarily through the inhibition of DNA topoisomerase I. The mechanism involves:
Irinotecan hydrochloride exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 623.15 g/mol |
| Melting Point | 250–256 °C |
| Solubility | Sparingly soluble in water; soluble in DMSO |
| Storage Temperature | 2–8 °C |
Irinotecan hydrochloride is primarily used in clinical settings for:
Irinotecan-d5 hydrochloride (CAS 718612-73-8) is a deuterated analog of the topoisomerase I inhibitor irinotecan, where five hydrogen atoms are replaced by deuterium. The deuterium atoms are strategically positioned at the ethyl group of the camptothecin core structure, specifically on the two methylene (CH₂) and methyl (CH₃) moieties, resulting in a CD₂-CD₃ configuration. This labeling is achieved through late-stage synthetic modifications to preserve the complex pentacyclic ring system and chiral center at the C-20 position. Key approaches include:
A critical challenge is minimizing isotopic scrambling during synthesis. High-temperature steps can lead to H/D exchange at labile sites (e.g., aromatic protons), reducing isotopic purity. This is mitigated by optimizing reaction conditions—using aprotic solvents (acetonitrile-d₃), lower temperatures (<60°C), and neutralizing agents (triethylamine) [2] [9].
Table 1: Key Deuterium Positions in Irinotecan-d5 Hydrochloride
| Molecular Site | Chemical Group | Deuterium Count | Synthetic Method |
|---|---|---|---|
| Ethyl side chain | -CD₂-CD₃ | 5 | Deuterated ethylation of SN-38 |
| Camptothecin core | C-H positions | 0 | Protected via mild reaction conditions |
| Bis-piperidine | N/A | 0 | Assembled post-deuteration |
The primary purpose of deuteration in irinotecan-d5 is to enhance metabolic tracing precision. With a molecular weight of 628.17 g/mol (C₃₃H₃₄D₅ClN₄O₆), the isotopic enrichment (≥95% deuterium) enables discrimination between endogenous and exogenous compounds in mass spectrometry-based assays. Optimization strategies include:
Table 2: Impact of Deuteration on Metabolic Tracing Parameters
| Parameter | Irinotecan (Unlabeled) | Irinotecan-d5 | Advantage |
|---|---|---|---|
| Molecular Weight | 623.11 g/mol | 628.17 g/mol | +5 Da shift for MS detection |
| Isotopic Enrichment | N/A | ≥95% D-atom excess | Reduces background noise |
| SN-38 Conversion | Detectable | Quantifiable as SN-38-d5 | Tracks bioactivation |
| Plasma Stability | Lactone ring hydrolysis | Identical hydrolysis + D-retention | Clearance kinetics comparable to unlabeled drug |
Quality assurance of irinotecan-d5 hydrochloride requires stringent analytical validation to comply with ICH Q3D guidelines for elemental impurities and USP-NF standards for deuterated pharmaceuticals. Critical QC measures include:
Table 3: Quality Control Specifications for Irinotecan-d5 Hydrochloride
| Parameter | Test Method | Acceptance Criterion | Purpose |
|---|---|---|---|
| Deuterium Atom Excess | LC-MS/MS | ≥95% | Ensures metabolic tracing validity |
| Chemical Purity | HPLC-UV (254 nm) | ≥98% | Excludes non-deuterated impurities |
| Residual Solvents | GC-FID | Meets ICH Q3C limits | Safety compliance |
| Chiral Purity | Circular Dichroism | [α]₂₀D +40° to +42° (c=1, DMF) | Confirms (S)-configuration |
| Water Content | Karl Fischer | ≤3.0% w/w | Prevents hydrolysis |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1